molecular formula C18H22N4O2 B2903121 N-[4-(3-Methoxypiperidin-1-YL)phenyl]-5-methylpyrazine-2-carboxamide CAS No. 1797171-53-9

N-[4-(3-Methoxypiperidin-1-YL)phenyl]-5-methylpyrazine-2-carboxamide

Cat. No.: B2903121
CAS No.: 1797171-53-9
M. Wt: 326.4
InChI Key: KCNIBELKWPEYRU-UHFFFAOYSA-N
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Description

N-[4-(3-Methoxypiperidin-1-YL)phenyl]-5-methylpyrazine-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring, a pyrazine ring, and a carboxamide group, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3-Methoxypiperidin-1-YL)phenyl]-5-methylpyrazine-2-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the pyrazine ring, and the final coupling to form the carboxamide. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3-Methoxypiperidin-1-YL)phenyl]-5-methylpyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

N-[4-(3-Methoxypiperidin-1-YL)phenyl]-5-methylpyrazine-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(3-Methoxypiperidin-1-YL)phenyl]-5-methylpyrazine-2-carboxamide involves its interaction with specific molecular targets. The piperidine ring is known to interact with various receptors and enzymes, potentially modulating their activity. The pyrazine ring may also play a role in stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(3-Methoxypiperidin-1-YL)phenyl]-5-methylpyrazine-2-carboxamide is unique due to its combination of a piperidine ring, a pyrazine ring, and a carboxamide group. This unique structure allows it to interact with a wide range of molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[4-(3-methoxypiperidin-1-yl)phenyl]-5-methylpyrazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c1-13-10-20-17(11-19-13)18(23)21-14-5-7-15(8-6-14)22-9-3-4-16(12-22)24-2/h5-8,10-11,16H,3-4,9,12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCNIBELKWPEYRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)NC2=CC=C(C=C2)N3CCCC(C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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